molecular formula C16H17NO3 B11082258 N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide CAS No. 696620-25-4

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide

Cat. No.: B11082258
CAS No.: 696620-25-4
M. Wt: 271.31 g/mol
InChI Key: JDBPQFFHZSTQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 1-(4-hydroxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which can confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

696620-25-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-11(12-3-7-14(18)8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-11,18H,1-2H3,(H,17,19)

InChI Key

JDBPQFFHZSTQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.